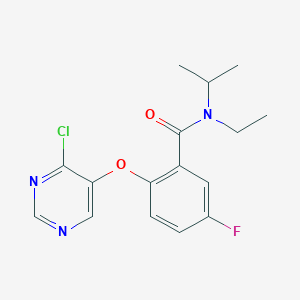

2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide

CAS No.:

Cat. No.: VC15889489

Molecular Formula: C16H17ClFN3O2

Molecular Weight: 337.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17ClFN3O2 |

|---|---|

| Molecular Weight | 337.77 g/mol |

| IUPAC Name | 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3 |

| Standard InChI Key | DDNXKTJTQXVOLM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a pyrimidine ring and a benzamide backbone. The pyrimidine moiety at position 5 contains a chlorine substituent, while the benzamide group is substituted with fluorine at position 5 and branched alkyl chains (ethyl and isopropyl) on the amide nitrogen . The SMILES notation and InChIKey provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2169923-04-8 | |

| Molecular Formula | ||

| Molecular Weight | 337.78 g/mol | |

| XLogP3 | 3.4 | |

| Topological Polar SA | 55.3 Ų | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic and Computational Data

PubChem’s computed properties reveal a lipophilicity (XLogP3 = 3.4) conducive to membrane permeability, while the polar surface area (55.3 Ų) suggests moderate solubility in aqueous media . The absence of hydrogen bond donors and presence of five acceptors further inform its pharmacokinetic profile . Mass spectrometry confirms an exact mass of 337.0993326 Da, aligning with theoretical calculations .

Synthesis and Industrial Applications

Synthetic Pathways

Though detailed synthetic protocols are proprietary, the compound’s structure implies a multi-step route involving:

-

Pyrimidine Chlorination: Introduction of chlorine at position 4 of 5-hydroxypyrimidine.

-

Etherification: Coupling the chloropyrimidine with a fluorinated benzamide precursor via nucleophilic aromatic substitution.

-

N-Alkylation: Sequential alkylation with ethyl and isopropyl groups to achieve the tertiary amide.

Research Applications

Primarily employed as a synthetic intermediate, this compound’s halogenated and fluorinated motifs make it valuable for:

-

Kinase Inhibitor Development: Pyrimidine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).

-

Prodrug Functionalization: The amide group could serve as a prodrug linker for controlled drug release.

-

Structure-Activity Relationship (SAR) Studies: Modular substitutions on the pyrimidine and benzamide rings enable systematic SAR exploration.

Pharmacological and Toxicological Profile

Biological Activity

-

Anticancer Activity: Inhibition of tyrosine kinases involved in tumor proliferation.

-

Antimicrobial Effects: Disruption of bacterial DNA gyrase or topoisomerase IV.

Future Directions and Research Opportunities

Synthetic Optimization

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.

-

Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability.

Biological Screening

-

High-Throughput Assays: Testing against kinase panels or microbial strains to identify lead candidates.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.

Patent Landscape

The WIPO PATENTSCOPE database lists patents associated with its InChIKey (), indicating proprietary interest in its applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume